molecular formula C8H9FO2 B7963450 2-Fluoro-6-methoxy-3-methylphenol

2-Fluoro-6-methoxy-3-methylphenol

Cat. No.: B7963450
M. Wt: 156.15 g/mol
InChI Key: RLTXIRVAMBPZMC-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-3-methylphenol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-3-methylphenol typically involves the introduction of the fluorine, methoxy, and methyl groups onto a phenol ring. One common method is through electrophilic aromatic substitution reactions, where the phenol is treated with appropriate reagents to introduce the desired substituents. For example, fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. Methoxylation can be carried out using methanol in the presence of a strong acid catalyst, while methylation can be achieved using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The fluorine, methoxy, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Fluoro-6-methoxy-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-3-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, while the methoxy and methyl groups can influence its overall chemical reactivity and stability. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methoxyphenol: Lacks the methyl group at the 3-position.

    2-Fluoro-3-methylphenol: Lacks the methoxy group at the 6-position.

    6-Methoxy-3-methylphenol: Lacks the fluorine atom at the 2-position.

Uniqueness

2-Fluoro-6-methoxy-3-methylphenol is unique due to the specific combination of fluorine, methoxy, and methyl groups on the phenol ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-fluoro-6-methoxy-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTXIRVAMBPZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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